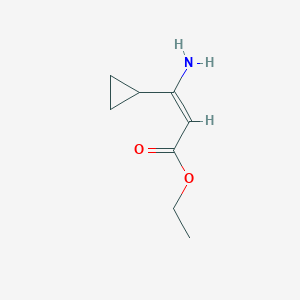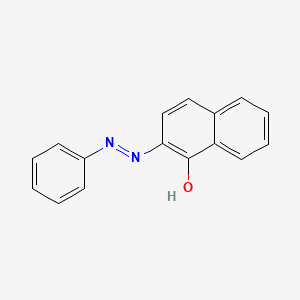
Diisopinocampheylborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopinocampheylborane is an organoborane compound that is highly valued in asymmetric synthesis. This colorless solid was first reported in 1961 by Zweifel and Brown, marking a pioneering demonstration of asymmetric synthesis using boranes . The compound is primarily used for the synthesis of chiral secondary alcohols and is often depicted as a monomer, although it exists as a dimer with B-H-B bridges .
Métodos De Preparación
Diisopinocampheylborane can be prepared through several synthetic routes. Initially, it was synthesized by hydroboration of excess α-pinene with borane . it is now more commonly generated from borane-methyl sulfide (BMS) . The compound can be isolated as a solid, but due to its sensitivity to water and air, it is often generated in situ and used as a solution . The preparation involves dripping (+)-alpha-pinene or (-)-alpha-pinene into a borane tetrahydrofuran solution slowly, followed by the addition of glycol dimethyl ether to obtain this compound .
Análisis De Reacciones Químicas
Diisopinocampheylborane undergoes various chemical reactions, including:
Oxidation: Oxidation with basic hydrogen peroxide yields isopincampheol.
Methanolysis: Reaction with methanol produces methoxythis compound.
Hydroboration: Due to the large size of the α-pinenyl substituents, it only hydroborates unhindered alkenes, resulting in high enantioselectivity.
Addition to Alkynes: Forms corresponding vinyldiisopinocampheylboranes.
Reductive Aldol Reactions: Highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine.
Aplicaciones Científicas De Investigación
Diisopinocampheylborane is extensively used in scientific research, particularly in:
Chemistry: It is a crucial reagent for the synthesis of chiral secondary alcohols and other chiral compounds.
Biology and Medicine: The compound’s ability to produce chiral alcohols makes it valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of high-purity chiral intermediates for various industrial applications.
Mecanismo De Acción
Diisopinocampheylborane exerts its effects through its ability to form chiral intermediates in chemical reactions. The large α-pinenyl substituents provide steric hindrance, leading to high enantioselectivity in hydroboration reactions . The compound reacts with methanol to form diisopinocampheylmethoxyborane, which can then undergo asymmetric allylboration to produce chiral homologated alcohols .
Comparación Con Compuestos Similares
Diisopinocampheylborane is unique due to its high enantioselectivity and the steric hindrance provided by its α-pinenyl substituents . Similar compounds include:
Dicyclohexylborane: Used in hydroboration reactions but with different steric properties.
Disiamylborane: Another hydroboration reagent with distinct steric effects.
9-Borabicyclo[3.3.1]nonane (9-BBN): Commonly used in hydroboration-oxidation reactions.
This compound stands out for its ability to produce chiral secondary alcohols with high enantioselectivity, making it a valuable reagent in asymmetric synthesis.
Propiedades
Fórmula molecular |
C20H34B |
|---|---|
Peso molecular |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
Clave InChI |
MPQAQJSAYDDROO-WTCPTMCSSA-N |
SMILES isomérico |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |
SMILES canónico |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)


![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)







